1-Cyclopentyl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea
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Overview
Description
1-Cyclopentyl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C16H21F3N4O and its molecular weight is 342.366. The purity is usually 95%.
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Scientific Research Applications
Conformational Studies and Binding Interactions
One area of research involves studying the effects of substituents on pyrid-2-yl ureas towards intramolecular hydrogen bonding and complexation with cytosine. Such studies provide insights into how electron-withdrawing substituents like the trifluoromethyl group can influence molecular conformation and binding affinity, contributing to our understanding of molecular interactions crucial in drug design and biomolecular recognition (Chien et al., 2004).
Formation of Oligomeric and Macrocyclic Ureas
Research on the conversion of pyridinyl-ureas under various conditions has led to the formation of cyclic trimers and tetramers. These findings are essential for developing new methodologies for synthesizing complex molecular architectures, which could be beneficial for creating novel materials or biologically active compounds (Gube et al., 2012).
Stereoselective Synthesis
The stereoselective synthesis of metabolites related to potent kinase inhibitors is another application. This involves the synthesis of complex molecules with specific stereochemistry, demonstrating the compound's role in facilitating the development of targeted therapeutics with high specificity and efficacy (Chen et al., 2010).
Complexation-Induced Unfolding of Heterocyclic Ureas
Studies on heterocyclic ureas have shown how they unfold to form multiply hydrogen-bonded complexes under certain conditions. This research provides valuable information on the dynamic behavior of molecules, which is crucial for understanding the fundamentals of molecular self-assembly processes (Corbin et al., 2001).
Enantioselective Synthesis
The enantioselective synthesis of complex products through cycloaddition reactions of azomethine ylides is another application. This approach is significant for producing chiral molecules, which are important in pharmaceutical research and development for creating drugs with improved efficacy and reduced side effects (Narayan et al., 2014).
Future Directions
The pyrrolidine ring, a key feature of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .
Properties
IUPAC Name |
1-cyclopentyl-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N4O/c17-16(18,19)11-5-6-14(20-9-11)23-8-7-13(10-23)22-15(24)21-12-3-1-2-4-12/h5-6,9,12-13H,1-4,7-8,10H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQYVUOHOQOAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.